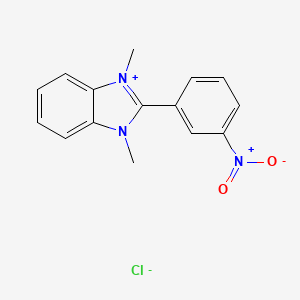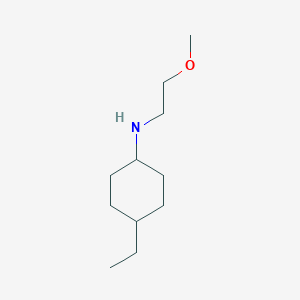
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
科学研究应用
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways. In addition, it has also been investigated for its potential use as an antibacterial and antifungal agent.
In agriculture, 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been studied for its potential use as a plant growth regulator. It has been shown to promote root growth and increase the yield of crops such as wheat and soybeans.
In material science, this compound has been investigated for its potential use as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in imaging and sensing applications.
作用机制
The mechanism of action of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride varies depending on its application. In cancer cells, it has been shown to target specific signaling pathways such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride can induce apoptosis in cancer cells.
In plants, this compound has been shown to promote root growth by inducing the production of auxins, which are plant hormones that regulate growth and development.
Biochemical and Physiological Effects
1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In plants, it can promote root growth, increase yield, and enhance stress tolerance. In addition, it has also been shown to exhibit antibacterial and antifungal properties.
实验室实验的优点和局限性
One of the main advantages of using 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride in lab experiments is its versatility. It can be used in various fields such as medicine, agriculture, and material science. In addition, it has shown promising results in various studies, making it a promising candidate for further research.
One of the limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit cytotoxic effects in some studies, which may limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride. In medicine, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential. In agriculture, research is needed to determine the optimal conditions for its use as a plant growth regulator. In material science, further studies are needed to explore its potential use as a fluorescent probe and to optimize its properties for imaging and sensing applications.
合成方法
The synthesis of 1,3-dimethyl-2-(3-nitrophenyl)-1H-3,1-benzimidazol-3-ium chloride can be achieved through various methods. One of the most common methods involves the reaction between 3-nitrobenzaldehyde and o-phenylenediamine in the presence of an acid catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. Other methods include the use of different aldehydes and amines as starting materials, as well as the use of different alkylating agents to introduce the methyl group.
属性
IUPAC Name |
1,3-dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N3O2.ClH/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(10-11)18(19)20;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLVDOVEPGUKEU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC(=CC=C3)[N+](=O)[O-])C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802288 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-2-(3-nitrophenyl)benzimidazol-3-ium;chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl cyclohexylcarbamate](/img/structure/B5215038.png)
![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)
![3-[(2-methoxyphenyl)diazenyl]-1-methyl-1H-indole](/img/structure/B5215067.png)
![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)